molecular formula C17H21N5O5S2 B2636666 (3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone CAS No. 2034488-48-5

(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Cat. No. B2636666
M. Wt: 439.51
InChI Key: VKPBHOUICGXTOJ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups it contains. This information can often be obtained from databases of chemical compounds.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of a compound’s synthesis would involve studying these reactions, including the reagents and conditions used.



Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, as well as its potential to act as a catalyst or reactant in other chemical processes.



Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability under various conditions.


Scientific Research Applications

Synthesis and Structural Analysis

  • A series of novel N-phenylpyrazolyl aryl methanones derivatives, including compounds with arylsulfonyl moieties, have been synthesized and characterized, showing favorable herbicidal and insecticidal activities (Wang et al., 2015).
  • The synthesis of trans N-Substituted Pyrrolidine Derivatives with 1,2,4-triazole ring, reveals their core motif's crucial role in several clinical drugs (Prasad et al., 2021).
  • Compounds like (S)-1-((1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazol-4-yl)methyl)-5-((2-(methoxymethyl)pyrrolidin-1-yl)sulfonyl)indoline-2,3-dione have been evaluated as potent inhibitors against caspase-3 (Jiang & Hansen, 2011).

Molecular and Crystallographic Studies

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds were synthesized, confirmed by spectroscopic methods, and their structures were analyzed using X-ray diffraction and DFT, revealing insights into their molecular structures and physicochemical properties (Huang et al., 2021).

Biochemical and Antimicrobial Studies

  • Novel (5-amino-3-substituted-1, 2, 4-triazin-6-yl) derivatives were synthesized and evaluated for their anticonvulsant activities, showing promising results in comparison to standard drugs (Malik & Khan, 2014).
  • A new series of azetidinone derivatives comprising 1, 2, 4-triazole were synthesized and evaluated for anti-tubercular activity, with certain analogues showing significant activity against Mycobacterium tuberculosis (Thomas, George, & Harindran., 2014).

Safety And Hazards

The safety and hazards associated with a compound relate to its toxicity, flammability, and potential environmental impact. This information is typically found in the compound’s Material Safety Data Sheet (MSDS).


Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential applications. This could include research into its biological activity, its potential use in materials science, or its environmental impact.


properties

IUPAC Name

[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O5S2/c1-20-12-18-19-17(20)28(24,25)15-10-21(11-15)16(23)13-4-6-14(7-5-13)29(26,27)22-8-2-3-9-22/h4-7,12,15H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPBHOUICGXTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

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